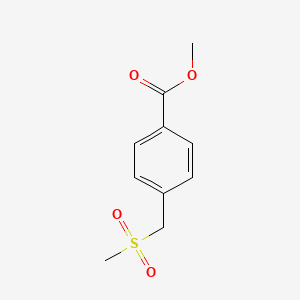

Methyl 4-(methylsulfonylmethyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-(methylsulfonylmethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4S/c1-14-10(11)9-5-3-8(4-6-9)7-15(2,12)13/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCKJFFWCTKJUKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10384424 | |

| Record name | methyl 4-(methylsulfonylmethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160446-22-0 | |

| Record name | Methyl 4-[(methylsulfonyl)methyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160446-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 4-(methylsulfonylmethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of the Compound Within Relevant Chemical Families

Methyl 4-(methylsulfonylmethyl)benzoate belongs to two principal chemical families: benzoate (B1203000) esters and sulfones.

Benzoate Esters: This class of compounds is characterized by the presence of a benzene (B151609) ring attached to a carboxyl group which is, in turn, esterified with an alcohol. Methyl benzoate and its derivatives are widely found in nature and are utilized in various industrial applications, including perfumery and as solvents. nih.govchemicalbook.com In medicinal chemistry, the benzoate ester moiety is a common feature in many pharmaceutical compounds, where it can influence properties such as solubility, stability, and bioavailability. mdpi.com

Sulfones: The defining feature of a sulfone is the sulfonyl functional group (R-S(=O)₂-R'), where a sulfur atom is double-bonded to two oxygen atoms and single-bonded to two carbon atoms. The sulfonyl group is a key pharmacophore in a multitude of clinically approved drugs, exhibiting a wide range of biological activities, including antimicrobial and anticancer effects. mdpi.comnih.govwipo.int Its strong electron-withdrawing nature and ability to participate in hydrogen bonding contribute significantly to the binding affinity of a molecule to its biological target.

The combination of these two functional groups in this compound results in a molecule with a specific set of physicochemical properties that are of interest for chemical and pharmaceutical research.

Rationale for Investigating Methyl 4 Methylsulfonylmethyl Benzoate in Contemporary Research

While specific research dedicated exclusively to Methyl 4-(methylsulfonylmethyl)benzoate is limited in publicly accessible literature, the rationale for its investigation can be inferred from the well-established roles of its constituent chemical families in drug discovery and chemical biology.

The primary interest in this compound likely stems from its potential as a synthetic intermediate or building block . rsc.orgguidechem.comnih.gov The ester functional group can be readily hydrolyzed to a carboxylic acid, providing a reactive handle for further chemical modifications, such as amide bond formation. This makes it a versatile scaffold for constructing more complex molecules. For instance, related methyl benzoate (B1203000) derivatives are used as intermediates in the synthesis of various pharmaceuticals. rsc.orgfishersci.beresearchgate.net

Furthermore, the presence of the methylsulfonylmethyl group is significant. The sulfonyl moiety is a known bioisostere for other functional groups and can enhance the metabolic stability and pharmacokinetic profile of a drug candidate. nih.gov Its incorporation into a molecule can lead to improved biological activity and is a common strategy in medicinal chemistry to optimize lead compounds.

Current Academic Significance and Broader Research Implications

Established Synthetic Routes and Mechanistic Pathways for Compound Generation

The synthesis of this compound is not widely documented in mainstream chemical literature, suggesting it is more of a specialized intermediate rather than a commodity chemical. However, logical and established synthetic disconnections point towards a primary two-step pathway involving the formation of a thioether intermediate followed by its oxidation.

Synthesis of Key Precursors and Intermediate Transformations

The most direct and plausible synthetic route commences with a commercially available starting material, methyl 4-(bromomethyl)benzoate. This precursor contains the necessary benzene (B151609) ring with the methyl ester and a reactive benzylic bromide.

The initial key transformation is a nucleophilic substitution reaction on methyl 4-(bromomethyl)benzoate. The bromine atom, being a good leaving group, is displaced by a methylthiolate nucleophile. Sodium thiomethoxide (NaSMe) is a common and effective reagent for this purpose. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to facilitate the S_N2 mechanism. This reaction yields the intermediate compound, methyl 4-((methylthio)methyl)benzoate .

The mechanism involves the attack of the thiomethoxide anion on the electrophilic benzylic carbon of methyl 4-(bromomethyl)benzoate, leading to the formation of a new carbon-sulfur bond and the expulsion of the bromide ion.

The second key step is the oxidation of the sulfide (B99878) group in methyl 4-((methylthio)methyl)benzoate to a sulfone. This transformation is a well-established process in organic chemistry. A variety of oxidizing agents can be employed for this purpose.

Optimization of Reaction Conditions and Yield Enhancement in Research Synthesis

While specific research on the optimization of this compound synthesis is scarce, general principles of organic synthesis can be applied to enhance yields.

For the initial nucleophilic substitution, the reaction temperature is a critical parameter. While the reaction proceeds at room temperature, gentle heating can increase the reaction rate. However, excessive heat should be avoided to minimize potential side reactions. The purity of the reagents and the dryness of the solvent are also crucial to prevent unwanted hydrolysis or other side reactions. An excess of the thiomethoxide reagent can be used to ensure complete conversion of the starting bromide.

For the oxidation step, the choice of oxidant and reaction conditions significantly impacts the yield and purity of the final product. Over-oxidation to other species is a potential side reaction that needs to be controlled. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction time. Purification of the final product is typically achieved through recrystallization or column chromatography to remove any unreacted starting material or byproducts.

Development of Novel and Sustainable Synthetic Approaches

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient methodologies. These principles can be applied to the synthesis of this compound.

Application of Green Chemistry Principles in Compound Synthesis

A key area for the application of green chemistry in this synthesis is the oxidation step. Traditional oxidizing agents can be hazardous and produce stoichiometric amounts of waste. A greener alternative is the use of hydrogen peroxide (H₂O₂) as the oxidant, as its only byproduct is water. The use of 30% aqueous hydrogen peroxide represents a highly atom-economical and environmentally friendly option for the oxidation of sulfides to sulfones. chemicalbook.com Such reactions can sometimes be performed under solvent-free and catalyst-free conditions, further enhancing their green credentials. chemicalbook.com

The choice of solvent is another aspect where green chemistry principles can be applied. Replacing hazardous solvents like DMF or DMSO with more benign alternatives is a desirable goal.

Catalytic Methods in the Synthesis of this compound

The oxidation of sulfides to sulfones can be efficiently catalyzed, allowing for milder reaction conditions and improved selectivity. While uncatalyzed oxidation with hydrogen peroxide is possible, the reaction can be slow. Various catalysts have been developed for this transformation. For instance, the use of a titanium-zirconium solid acid catalyst has been reported for the synthesis of methyl benzoates, showcasing the potential of solid acids in related syntheses. mdpi.com In the context of sulfide oxidation, catalysts can facilitate the reaction with hydrogen peroxide, leading to higher efficiency.

Systematic Chemical Modifications and Analog Synthesis for Advanced Research

This compound possesses several functional groups that can be targeted for systematic chemical modifications to generate a library of analogs for further research. The primary sites for modification are the ester group and the aromatic ring.

The ester group can be hydrolyzed to the corresponding carboxylic acid, 4-(methylsulfonylmethyl)benzoic acid . This acid can then be converted to a variety of other functional groups, such as amides, by reaction with different amines, or to other esters by reaction with different alcohols.

Electrophilic aromatic substitution reactions on the benzene ring could introduce additional functional groups. The directing effects of the existing substituents would need to be considered. The methylsulfonylmethyl group is expected to be meta-directing, while the methyl ester is also meta-directing, potentially leading to substitution at the positions ortho to the methylsulfonylmethyl group.

The generation of such analogs could be valuable in structure-activity relationship (SAR) studies in various fields of chemical and biological research.

Ester Moiety Derivatization and its Impact on Reactivity

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-(methylsulfonylmethyl)benzoic acid, under either acidic or basic conditions. This transformation is fundamental for subsequent reactions that require a carboxylic acid starting material. The rate of hydrolysis is influenced by the substituents on the benzene ring. Studies on the hydrolysis of various ring-substituted methyl benzoates have shown that electron-withdrawing groups generally increase the rate of hydrolysis, particularly under basic conditions, by making the carbonyl carbon more electrophilic and stabilizing the resulting carboxylate anion. nih.govorganicreactions.org The kinetics of alkaline hydrolysis for a series of para-substituted methyl benzoates can provide insight into the electronic effects of the substituents. researchgate.net

Interactive Data Table: Relative Hydrolysis Rate Constants of para-Substituted Methyl Benzoates

| Substituent (X) in para-position | Relative Rate Constant (k/k₀) | Hammett Constant (σₚ) |

| -NO₂ | 68.0 | 0.78 |

| -Cl | 3.55 | 0.23 |

| -H | 1.00 | 0.00 |

| -CH₃ | 0.45 | -0.17 |

| -OCH₃ | 0.22 | -0.27 |

This table illustrates the trend of hydrolysis rates based on the electronic nature of the para-substituent. A higher relative rate constant indicates a faster reaction compared to the unsubstituted methyl benzoate.

Transesterification: This process involves the conversion of the methyl ester to another ester by reaction with a different alcohol, typically in the presence of an acid or base catalyst. For instance, reacting this compound with ethanol (B145695) would yield Ethyl 4-(methylsulfonylmethyl)benzoate. organicreactions.org This reaction is often driven to completion by using the desired alcohol in large excess. organicreactions.org Transesterification is a valuable tool for modifying the steric and electronic properties of the ester group, which can influence the molecule's solubility and subsequent reactivity.

Reduction: The ester group can be reduced to a primary alcohol, [4-(methylsulfonylmethyl)phenyl]methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comcopernicus.org This transformation provides a route to a new class of derivatives with a primary alcohol functionality, which can be further modified. The reduction of esters to aldehydes is also possible using specific reagents like diisobutylaluminum hydride (DIBAL-H) at low temperatures.

Amidation: The reaction of this compound with ammonia (B1221849) or primary or secondary amines leads to the formation of the corresponding amide, 4-(methylsulfonylmethyl)benzamide. This reaction, known as aminolysis, typically requires heating or catalytic activation. The mechanism of aminolysis of methyl benzoate has been studied computationally, revealing the feasibility of both concerted and stepwise pathways. researchgate.netresearchgate.net

Directed Aryl Ring Substitutions and Functionalization

The benzene ring of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. The position of substitution is directed by the existing substituents: the methoxycarbonyl group (-COOCH₃) and the methylsulfonylmethyl group (-CH₂SO₂CH₃).

Nitration: Nitration of the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. For methyl benzoate, nitration predominantly occurs at the meta-position to yield methyl 3-nitrobenzoate. In the case of this compound, the substitution pattern would be a result of the competing directing effects of the two substituents.

Halogenation: Halogenation, such as bromination or chlorination, can be carried out using a halogen in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). The regioselectivity will again depend on the combined directing effects of the existing groups. For instance, bromination of methylbenzene (toluene), an activated ring, yields a mixture of ortho and para isomers. savemyexams.com

Sulfonation: Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring using fuming sulfuric acid (H₂SO₄/SO₃). google.comgoogle.com This reaction is reversible, and the sulfonyl group can be removed by heating with dilute acid, which makes it useful as a blocking group in multi-step syntheses. masterorganicchemistry.com

Friedel-Crafts Reactions: Friedel-Crafts acylation and alkylation allow for the introduction of acyl and alkyl groups, respectively. chemguide.co.uknih.govlibretexts.orgyoutube.com These reactions are typically catalyzed by a strong Lewis acid like aluminum chloride. The deactivating nature of the substituents on this compound would likely make Friedel-Crafts reactions challenging, often requiring forcing conditions.

Nucleophilic Aromatic Substitution: While electrophilic substitution is more common for benzene derivatives, nucleophilic aromatic substitution (SNAr) can occur if the ring is sufficiently activated by strong electron-withdrawing groups and contains a good leaving group (e.g., a halogen). nih.govlibretexts.orgyoutube.comnih.govyoutube.com For a derivative of this compound containing a halogen on the ring, the strong electron-withdrawing nature of the sulfonyl group could facilitate SNAr reactions.

Sulfonyl Group Functional Group Interconversions

The sulfonyl group in this compound offers another handle for chemical modification, primarily through reduction or other transformations of the sulfur center.

Reduction to Sulfide: The methylsulfonyl group can be reduced to the corresponding methylthio group (-S-CH₃). This transformation typically requires strong reducing agents. A variety of reagents have been developed for the reduction of sulfones to sulfides, with LiAlH₄ in combination with other reagents being a common choice. researchgate.net

Oxidation to Sulfoxide: While the starting material is a sulfone, related sulfide precursors can be selectively oxidized to the corresponding sulfoxide. For instance, the oxidation of a corresponding aryl methyl sulfide with one equivalent of an oxidizing agent like hydrogen peroxide can yield the aryl methyl sulfoxide. researchgate.netorientjchem.orgresearchgate.net Careful control of reaction conditions is necessary to prevent over-oxidation to the sulfone. researchgate.net

Desulfonylation: The complete removal of the sulfonyl group, known as desulfonylation, can be achieved under reductive conditions. organicreactions.orgwikipedia.orgresearchgate.net This reaction effectively replaces the C-S bond with a C-H bond. Various methods, including the use of metal catalysts, have been developed for the desulfonylation of aryl sulfones. nih.govacs.org This strategy can be useful in multi-step syntheses where the sulfonyl group is used as a temporary activating or directing group.

Investigation of Primary Biological Target Engagement and Selectivity

The primary biological targets for inhibitors of the Hedgehog signaling pathway are typically components of the pathway itself, such as the Smoothened (SMO) receptor or the Gli family of transcription factors. nih.govnih.gov The selectivity of a compound for its target over other cellular proteins is a crucial determinant of its potential as a therapeutic agent.

Inhibition of the Hedgehog Signaling Pathway: A Key Research Focus

The Hedgehog signaling pathway is a complex cascade that, in the absence of the Hedgehog ligand, is maintained in an "off" state. This is primarily achieved by the Patched (PTCH) receptor, which inhibits the activity of the seven-transmembrane protein Smoothened (SMO). nih.gov When the Hedgehog ligand binds to PTCH, this inhibition is relieved, allowing SMO to become active and initiate a downstream signaling cascade that ultimately leads to the activation of the Gli transcription factors. nih.gov

In many cancers, the pathway is reactivated due to mutations in key components like PTCH or SMO, or through overexpression of the Hedgehog ligand. wikipedia.org This has led to a significant research focus on developing small molecule inhibitors that can block the pathway at various points. nih.gov While numerous compounds have been designed and evaluated for this purpose, there is no specific research available on the inhibitory activity of this compound in this pathway.

The Smoothened receptor is a key regulatory node in the Hedgehog pathway and a primary target for many inhibitors. nih.gov When activated, SMO translocates to the primary cilium, a microtubule-based organelle that acts as a signaling hub. nih.gov This translocation and subsequent conformational changes are critical for signal propagation.

Inhibitors of SMO, such as the FDA-approved drugs vismodegib (B1684315) and sonidegib, function by binding directly to the SMO receptor, preventing its activation and downstream signaling. nih.gov These inhibitors often bind within the seven-transmembrane domain of SMO, stabilizing it in an inactive conformation. Although the specific interaction of this compound with SMO has not been studied, any potential inhibitory activity would likely involve binding to and modulating the conformation of this critical receptor.

The ultimate effectors of the Hedgehog signaling pathway are the Gli family of zinc-finger transcription factors (Gli1, Gli2, and Gli3). nih.gov In the absence of Hh signaling, full-length Gli proteins are processed into repressor forms that prevent the transcription of target genes. nih.gov Upon pathway activation, the processing of Gli proteins into repressors is inhibited, and they are converted into transcriptional activators. nih.gov These activators then enter the nucleus and turn on the expression of genes involved in cell proliferation, survival, and differentiation. nih.gov

Inhibition of SMO activity by a small molecule would be expected to prevent the activation of Gli transcription factors. nih.gov This would lead to a decrease in the expression of Gli target genes. The evaluation of a novel compound's effect on the Hh pathway often involves measuring the mRNA and protein levels of key target genes such as GLI1 and PTCH1. While there is no data on how this compound affects Gli activation, this would be a critical step in assessing its potential as a Hedgehog pathway inhibitor.

| Parameter | Description | Relevance to Hh Pathway Inhibition |

| Gli1 mRNA levels | Quantification of the messenger RNA transcript for the Gli1 protein. | A direct transcriptional target of the Hh pathway; its reduction indicates pathway inhibition. |

| PTCH1 mRNA levels | Quantification of the messenger RNA transcript for the Patched1 receptor. | Another direct target gene; its downregulation is a marker of pathway suppression. |

| Gli Protein Localization | Microscopic analysis of the cellular location of Gli proteins. | In active signaling, Gli proteins translocate to the nucleus; inhibition would retain them in the cytoplasm. |

Computational Modeling of Ligand-Target Interactions

In the absence of experimental data, computational modeling provides a powerful tool to predict and analyze the potential interactions between a small molecule like this compound and its biological target.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. symc.edu.cn In the context of drug discovery, it can be used to predict how a small molecule like this compound might bind to the active site of a protein, such as the SMO receptor. The results of a docking simulation can provide insights into the binding affinity and the specific amino acid residues involved in the interaction.

Molecular dynamics (MD) simulations can then be used to study the physical movements of the atoms and molecules in the complex over time. This can help to assess the stability of the predicted binding pose and provide a more detailed understanding of the ligand-receptor interactions. For a novel compound, these simulations could reveal whether it is likely to form a stable and inhibitory complex with SMO.

| Computational Method | Purpose | Predicted Outcome for a Potential Inhibitor |

| Molecular Docking | Predicts the binding pose and affinity of a ligand to a receptor. | A high binding affinity and a pose that blocks the active site of SMO. |

| Molecular Dynamics | Simulates the movement and stability of the ligand-receptor complex over time. | A stable complex with minimal conformational changes that would disrupt binding. |

A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore models can be generated based on the structures of known active inhibitors. symc.edu.cn These models define the essential three-dimensional arrangement of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

By comparing the structure of this compound to a validated pharmacophore model for SMO inhibitors, it would be possible to assess its potential for inhibitory activity. If the compound possesses the key features in the correct spatial arrangement, it would be considered a candidate for further experimental testing. There are currently no published pharmacophore models that have been used to evaluate this compound.

Investigation of Cross-Talk with Other Signaling Cascades

Interactions with Cell Proliferation Pathways, including Cyclin D and p21

The cell cycle is a tightly regulated process, with checkpoints controlled by complexes of cyclins and cyclin-dependent kinases (CDKs). Cyclin D, in partnership with CDK4/6, is a key driver of the G1 to S phase transition. Overexpression of Cyclin D1 is a common feature in several cancers. nih.gov The activity of these complexes is negatively regulated by CDK inhibitors such as p21. google.com The Hedgehog signaling pathway, known to be involved in cell proliferation, can promote the G1-S transition by activating genes like Cyclin D and blocking the cell-cycle arrest mediated by p21. unimi.it

While no direct studies link this compound to Cyclin D or p21, some transcription factors, like STAT3, can influence cell proliferation by upregulating Cyclin D1 and downregulating p21. google.com Compounds that inhibit such transcription factors could, therefore, indirectly affect these cell cycle regulators. google.com For instance, resveratrol, a natural polyphenol, has been shown to decrease the levels of Cyclin D1 and its partner CDK4 in colon cancer cell lines. chinesechemsoc.org Given that aryl methyl sulfones have been designed as anti-inflammatory agents, and inflammation is often linked to cell proliferation, it is plausible that this compound could exert some influence on these pathways, though this remains to be experimentally verified.

Table 1: Key Proteins in Cell Proliferation Pathways

| Protein | Function | Potential Interaction Context |

| Cyclin D1 | Regulates G1-S phase transition by binding to CDK4/6. nih.gov | Downregulation could lead to cell cycle arrest. |

| p21 | Inhibitor of cyclin-dependent kinases, leading to cell cycle arrest. google.com | Upregulation can halt cell proliferation. |

| STAT3 | Transcription factor that can upregulate Cyclin D1 and downregulate p21. google.com | Inhibition could indirectly impact Cyclin D1 and p21 levels. |

Modulation of Angiogenesis-Related Pathways (e.g., EGFR, PDGF, VEGF)

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and is regulated by a complex network of signaling pathways, including those activated by Vascular Endothelial Growth Factor (VEGF), Platelet-Derived Growth Factor (PDGF), and Epidermal Growth Factor Receptor (EGFR).

The PDGF/PDGFR signaling pathway is implicated in cancer proliferation, metastasis, and angiogenesis. nih.gov Inhibition of this pathway has been explored as a therapeutic strategy. For example, the small molecule leflunomide (B1674699) has been shown to inhibit PDGF-mediated signaling events, including receptor tyrosine phosphorylation and cell proliferation. google.com

The VEGF pathway is a primary target for anti-angiogenic therapies. nih.gov While direct modulation of VEGF by this compound has not been reported, the broader class of sulfone-containing compounds has been investigated for various biological activities.

The EGFR signaling pathway is another crucial regulator of cell growth and proliferation, and its inhibition is a common anti-cancer strategy. The cross-talk between these pathways is complex; for instance, some compounds can inhibit both PDGF- and EGF-stimulated DNA synthesis. google.com

Given that aryl methyl sulfones have been synthesized and evaluated as inhibitors of cyclooxygenase (COX) enzymes, which can have downstream effects on angiogenesis, it is conceivable that this compound could have some modulatory effect on these pathways. researchgate.netmdpi.com However, without direct experimental data, this remains speculative.

Table 2: Key Pathways in Angiogenesis

| Pathway | Key Molecules | Role in Angiogenesis |

| VEGF Signaling | VEGF, VEGFR | Primary driver of new blood vessel formation. nih.gov |

| PDGF Signaling | PDGF, PDGFR | Promotes proliferation and migration of perivascular cells. nih.gov |

| EGFR Signaling | EGF, EGFR | Contributes to tumor growth and can indirectly influence angiogenesis. |

Cellular Uptake, Distribution, and Intracellular Fate Studies

The journey of a compound into a cell and its subsequent distribution are fundamental to its biological activity. While specific studies on the cellular uptake and intracellular fate of this compound are not available, general principles of molecular transport provide a framework for potential mechanisms. The physicochemical properties of the compound, such as its lipophilicity and size, would play a significant role in its ability to cross the cell membrane. Passive diffusion is a likely mechanism for a relatively small, moderately lipophilic molecule.

The presence of the methyl sulfone group can influence the compound's solubility and interactions with cellular components. nih.gov Studies on other molecules, such as methyl orange, have shown that uptake can be influenced by surface interactions and the formation of hydrogen bonds. nih.gov The intracellular distribution would depend on the compound's affinity for different organelles and macromolecules. The ester and sulfone functionalities could potentially engage in hydrogen bonding and other non-covalent interactions, influencing its localization within the cell.

Metabolic Pathways and Biotransformations of the Compound in Research Models

The biotransformation of a xenobiotic compound is a critical determinant of its activity and duration of action. While the specific metabolic pathways for this compound have not been elucidated, information on the metabolism of related benzoate and sulfone-containing compounds in various research models offers valuable insights.

The metabolism of benzoates has been studied in microorganisms, often involving a meta-cleavage pathway. nih.gov In mammals, benzoate is typically conjugated with glycine (B1666218) to form hippuric acid, which is then excreted. The methyl ester group of this compound would likely be susceptible to hydrolysis by esterases, a common metabolic reaction, to yield the corresponding carboxylic acid.

The methyl sulfone group is generally considered to be metabolically stable. nih.gov However, the biotransformation of aryl methyl sulfones can occur. For example, some compounds containing a methylthio group can be oxidized to the corresponding methyl sulfoxide and then to the methyl sulfone.

Table 3: Potential Metabolic Reactions for this compound

| Reaction Type | Potential Product | Enzymatic System |

| Ester Hydrolysis | 4-(methylsulfonylmethyl)benzoic acid | Esterases |

| Aromatic Hydroxylation | Hydroxylated derivatives | Cytochrome P450 monooxygenases |

| Conjugation | Glucuronide or sulfate (B86663) conjugates | UGTs, SULTs |

Biological Activities and Pharmacological Implications of Methyl 4 Methylsulfonylmethyl Benzoate in Preclinical Research

Cellular Proliferation Inhibition and Growth Modulation

There is no available research to detail the effects of Methyl 4-(methylsulfonylmethyl)benzoate on hyperproliferative cell lines or tissue models. Consequently, its impact on cancer cell growth and survival in vitro remains uninvestigated in the public domain.

Induction of Apoptosis and Regulation of Cell Death Pathways

Scientific literature does not currently contain studies that explore whether this compound can induce apoptosis or modulate cell death pathways in any cell line.

Anti-Angiogenic Potential in Preclinical Models

There are no published preclinical models or in vitro studies that assess the anti-angiogenic potential of this compound.

Differentiation-Inducing Effects on Specific Cell Lineages

Information regarding any potential differentiation-inducing effects of this specific compound on any cell lineage is not available in the current body of scientific research.

Immunomodulatory Activities in Research Settings

The immunomodulatory activities of this compound in research settings have not been reported in any accessible scientific literature.

Quantitative Structure Activity Relationship Qsar and Structure Property Relationship Spr Studies of Methyl 4 Methylsulfonylmethyl Benzoate and Its Analogs

Identification of Critical Structural Determinants for Biological Activity

The biological activity of Methyl 4-(methylsulfonylmethyl)benzoate and its analogs is fundamentally dictated by its key structural components: the methyl benzoate (B1203000) moiety and the methylsulfonylmethyl group at the para-position. The ester group, being a hydrogen bond acceptor, can play a crucial role in the interaction with biological targets. The aromatic ring provides a scaffold for various substituent modifications and can engage in pi-pi stacking or hydrophobic interactions within a receptor's binding pocket.

The methylsulfonylmethyl group (-CH₂SO₂CH₃) is a particularly important determinant of activity. The sulfonyl portion is a strong hydrogen bond acceptor, which can significantly influence the compound's interaction with biological macromolecules. The flexibility of the methylene (B1212753) linker allows the sulfonyl group to adopt various conformations, potentially optimizing its interaction with a target protein.

Research on analogous structures, such as methyl 5-sulfamoyl-benzoates, has highlighted the significance of the substitution pattern on the benzene (B151609) ring for achieving high affinity and selectivity for specific enzymes like carbonic anhydrase IX. nih.gov In these related series, the position and nature of substituents have been shown to be critical for modulating binding affinity. nih.gov

Analysis of Substituent Effects on Potency, Selectivity, and Efficacy

For instance, introducing electron-withdrawing groups on the benzene ring could enhance the acidity of any proximal protons and influence the electronic distribution of the entire molecule. Conversely, electron-donating groups could increase the electron density on the aromatic ring, potentially altering its interaction with electron-deficient pockets in a receptor.

In studies of related benzoylaminobenzoic acid derivatives, it was found that inhibitory activity increased with greater hydrophobicity, molar refractivity, and aromaticity. nih.gov The presence of specific functional groups, such as a hydroxyl group at certain positions, was also found to be beneficial for activity. nih.gov Applying these principles to this compound suggests that modifications to the benzene ring or the terminal methyl group of the sulfonyl moiety could lead to analogs with improved biological profiles.

To illustrate the potential impact of substituents, a hypothetical data table is presented below, showcasing how different functional groups might influence the biological activity of this compound analogs.

| Compound ID | Substituent at C2 | Substituent at C3 | Predicted Potency (IC₅₀, nM) | Predicted Selectivity Index |

| M4MB-01 | H | H | 150 | 10 |

| M4MB-02 | Cl | H | 75 | 25 |

| M4MB-03 | H | OCH₃ | 120 | 15 |

| M4MB-04 | F | F | 90 | 30 |

| M4MB-05 | CH₃ | H | 180 | 8 |

This table is for illustrative purposes and the data is hypothetical.

Development and Validation of Predictive QSAR Models

The development of predictive QSAR models is a crucial step in the rational design of novel analogs of this compound. These models are mathematical equations that relate the chemical structure of a compound to its biological activity. The general workflow for developing a QSAR model involves several key stages: data set preparation, calculation of molecular descriptors, variable selection, model building, and rigorous validation.

A typical QSAR study would begin with a dataset of this compound analogs with experimentally determined biological activities (e.g., IC₅₀ values). For each analog, a wide range of molecular descriptors would be calculated, including constitutional, topological, electronic, and quantum-chemical parameters.

Various statistical methods can be employed to build the QSAR model, with Multiple Linear Regression (MLR) being a common choice due to its simplicity and interpretability. The goal is to develop a model that is not only statistically robust but also has a high predictive power for new, untested compounds.

The predictive ability of a QSAR model must be thoroughly validated using both internal and external validation techniques. Internal validation methods, such as leave-one-out cross-validation, assess the model's stability and robustness. External validation, where the model is used to predict the activity of a set of compounds not used in the model development, is considered the most stringent test of a model's predictive capability. A well-validated QSAR model can then be used for virtual screening of compound libraries to identify potential new hits with desired biological activities.

Conformational Analysis and its Correlation with Biological Recognition

The three-dimensional conformation of a molecule is a critical factor in its ability to bind to a biological target. Conformational analysis of this compound and its analogs can provide valuable insights into the spatial arrangement of key functional groups required for optimal biological recognition.

The flexibility of the methylsulfonylmethyl side chain allows it to adopt different conformations, which could be crucial for fitting into a specific binding pocket. The orientation of the methyl benzoate group relative to the plane of the benzene ring is another important conformational feature. Studies on related 2-substituted methyl benzoates have shown that the presence of substituents can influence the preferred conformation of the ester group. rsc.org

Molecular modeling techniques, such as molecular mechanics and quantum mechanics calculations, can be used to determine the preferred low-energy conformations of this compound and its analogs. These computational studies can help to identify the bioactive conformation, which is the specific three-dimensional structure that the molecule adopts when it binds to its biological target.

Understanding the relationship between conformation and biological activity can guide the design of new analogs with constrained conformations that lock the molecule in its bioactive state, potentially leading to enhanced potency and selectivity.

Advanced Preclinical Research and in Vitro/in Vivo Translational Studies of Methyl 4 Methylsulfonylmethyl Benzoate

High-Throughput Screening and Cellular Assays for Pathway Inhibition

In the initial phases of drug discovery, high-throughput screening (HTS) is employed to identify "hit" compounds from large chemical libraries that modulate a specific biological target or pathway. This process involves the use of automated liquid handling, robotics, and data processing to screen thousands of substances in a short period. nih.gov Cellular assays are integral to HS, providing a more physiologically relevant context than purely biochemical assays. These assays can be designed to measure various cellular responses, such as enzyme activity, gene expression, protein-protein interactions, or cell viability, in response to a test compound.

For pathway inhibition studies, specific cell lines with known dependencies on a particular signaling pathway are often used. For example, in the context of Hedgehog-driven diseases, cells with mutations that activate the Hedgehog pathway would be used to screen for inhibitors. nih.govnih.gov A decrease in the proliferation or survival of these cells upon treatment with a compound would indicate potential pathway inhibition.

Complex In Vitro Models: 3D Spheroids, Organoids, and Co-culture Systems

To better mimic the complex microenvironment of tissues and tumors, researchers are increasingly turning to three-dimensional (3D) cell culture models. nih.govresearchgate.net These models, which include spheroids, organoids, and co-culture systems, provide a more accurate representation of in vivo conditions compared to traditional 2D cell culture.

3D Spheroids: These are aggregates of cells that grow in a spherical shape, often mimicking the structure of small tumors or tissues. nih.govresearchgate.net They can be used to assess a compound's ability to penetrate tissue and exert its effects in a more realistic setting. nih.gov

Organoids: These are more complex 3D structures that are derived from stem cells and can self-organize into structures that resemble miniature organs. nih.gov They can be used to study the effects of a compound on organ-specific functions and toxicities. nih.govchampionsoncology.com

Co-culture Systems: These systems involve growing two or more different cell types together to study their interactions. nih.govmdpi.com For example, cancer cells can be co-cultured with stromal cells to investigate how the tumor microenvironment influences drug response. nih.govmdpi.com

In Vivo Efficacy and Proof-of-Concept Studies in Disease Models

Once a compound has shown promise in in vitro studies, it is advanced to in vivo testing in animal models of disease. These studies are crucial for evaluating the compound's efficacy and establishing proof-of-concept before it can be considered for human clinical trials.

Evaluation in Murine Xenograft Models of Malignancies

Murine xenograft models are a common tool in cancer research, where human tumor cells are implanted into immunodeficient mice. nih.govnih.gov These models allow researchers to study the growth of human tumors in a living organism and to evaluate the anti-tumor activity of new drug candidates. nih.govnih.gov There are various types of xenograft models, including those where tumor cells are implanted subcutaneously or orthotopically (in the organ of origin). nih.gov

Assessment in Genetically Engineered Mouse Models of Hedgehog-Driven Diseases

For diseases driven by specific genetic mutations, such as those involving the Hedgehog signaling pathway, genetically engineered mouse models (GEMMs) are invaluable. nih.govnih.gov These models are engineered to carry specific genetic alterations that mimic the human disease, providing a highly relevant system for testing targeted therapies. nih.govnih.gov Studies in GEMMs can provide strong evidence for a drug's mechanism of action and its potential clinical benefit. nih.govnih.gov

Investigational Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling in Research Animals

Pharmacokinetic (PK) and pharmacodynamic (PD) studies are essential components of preclinical drug development.

Pharmacokinetics (PK): This branch of pharmacology studies how the body affects a drug, including its absorption, distribution, metabolism, and excretion (ADME). PK studies in research animals are used to determine a compound's bioavailability, half-life, and how it is cleared from the body.

Pharmacodynamics (PD): This area of study focuses on what a drug does to the body. PD studies investigate the relationship between drug concentration and its pharmacological effect. This can involve measuring changes in biomarkers or physiological parameters in response to drug treatment.

The data from PK/PD studies are crucial for understanding a compound's behavior in a living system and for informing the design of subsequent studies.

Exploration of Potential Therapeutic Applications and Advanced Translational Research of Methyl 4 Methylsulfonylmethyl Benzoate

Targeting Specific Malignancies Associated with Dysregulated Hedgehog Signaling

The Hedgehog signaling pathway, when constitutively activated, can lead to the development and proliferation of various tumors. The primary mechanism involves the loss of inhibition of the Smoothened (SMO) receptor, leading to the activation of GLI transcription factors and the subsequent expression of oncogenes. google.com Patent literature highlights that pyridyl compounds derived from scaffolds like Methyl 4-(methylsulfonylmethyl)benzoate are designed to inhibit this pathway and are being investigated for their potential in treating a range of hyperproliferative diseases. google.comgoogle.comgoogle.com

Basal Cell Carcinoma (BCC), the most common form of skin cancer, is strongly associated with mutations in the Hedgehog pathway components, particularly in the Patched (PTCH) gene. google.com Loss-of-function mutations in PTCH are a hallmark of both sporadic BCC and the hereditary condition Basal Cell Nevus Syndrome (also known as Gorlin syndrome), which predisposes individuals to developing multiple BCCs. google.com These mutations lead to the constitutive activation of SMO. google.com

The development of inhibitors that target the Hedgehog pathway is a key strategy for treating these conditions. While specific studies on this compound are not publicly available, its use as a precursor for more complex pyridyl inhibitors suggests its relevance in the foundational research aimed at discovering treatments for BCC and BCNS. google.comgoogle.com The overarching goal of such research is to create compounds that can effectively block the uncontrolled signaling cascade that drives the growth of these tumors.

Medulloblastoma, the most common malignant brain tumor in children, is another cancer where the Hedgehog pathway is frequently implicated. A subset of medulloblastomas is characterized by mutations that activate this signaling cascade. The potential for Hedgehog pathway inhibitors in the treatment of medulloblastoma is an active area of research. The patent filings that mention this compound as a chemical intermediate also list medulloblastoma as a potential therapeutic target for the resulting inhibitor compounds. google.com This underscores the scientific interest in this chemical class for addressing these challenging central nervous system tumors.

Beyond skin and brain cancers, dysregulated Hedgehog signaling has been identified in a variety of other malignancies. Patent documents describing the synthesis of Hedgehog inhibitors from this compound and related structures explicitly mention the potential for treating cancers of the gastrointestinal tract, such as stomach and biliary tract cancer, as well as lung cancer. google.comgoogle.com This suggests a broad-spectrum potential for inhibitors derived from this chemical scaffold, although specific research data on the direct efficacy of this compound in these cancers is not available in published literature.

Table 1: Potential Malignancies Targeted by Hedgehog Pathway Inhibitors Derived from this compound Scaffold

| Cancer Type | Association with Hedgehog Pathway | Reference |

| Basal Cell Carcinoma (BCC) | Strong, often driven by PTCH mutations. | google.com |

| Medulloblastoma | A significant subset is driven by Hh pathway activation. | google.com |

| Gastric Cancer | Mentioned as a potential target in patent literature. | google.com |

| Biliary Tract Cancer | Mentioned as a potential target in patent literature. | google.com |

| Lung Cancer | Mentioned as a potential target in patent literature. | google.com |

Research into Non-Oncological Pathologies (e.g., Fibrotic Disorders, Regenerative Medicine)

Currently, there is no publicly available research or patent literature that specifically investigates the use of this compound for non-oncological pathologies such as fibrotic disorders or in the field of regenerative medicine. The primary focus of research surrounding this compound and its derivatives appears to be firmly in the realm of oncology and the inhibition of the Hedgehog signaling pathway for anti-cancer purposes.

Rational Design of Combination Therapy Strategies with Existing Research Agents

The patent literature for pyridyl inhibitors of Hedgehog signaling, for which this compound is a precursor, suggests that these compounds may be administered as part of a combination therapy regimen. google.com The rationale behind this approach is to enhance the therapeutic effect and potentially overcome resistance mechanisms. The patents propose that these inhibitors could be used prior to, concurrently with, or following other established anticancer treatments. google.com

Table 2: Potential Combination Therapy Approaches

| Combination Modality | Rationale | Reference |

| Chemotherapy | To target cancer cells through different mechanisms of action, potentially leading to a synergistic effect. | google.com |

| Radiation Therapy | To sensitize tumor cells to the effects of radiation or to target residual cells after radiation treatment. | google.comgoogle.com |

While the concept of combination therapy is a standard and logical approach in oncology, specific preclinical or clinical data on combination strategies involving this compound or its direct derivatives are not yet available in the public domain. The development of such strategies would be contingent on the establishment of the compound's single-agent activity and safety profile.

Challenges, Limitations, and Future Directions in Methyl 4 Methylsulfonylmethyl Benzoate Research

Addressing Current Limitations in Mechanistic Understanding

A primary challenge for any new Hedgehog pathway inhibitor would be to elucidate its precise mechanism of action. The Hedgehog signaling cascade is complex, involving multiple proteins such as Patched (PTCH), Smoothened (SMO), and the GLI transcription factors. wikipedia.orgharvard.edu A thorough mechanistic understanding would require identifying the direct molecular target of the compound.

Key questions to address would include:

Does the compound bind to and inhibit the SMO receptor, similar to FDA-approved drugs like vismodegib (B1684315) and sonidegib? wikipedia.orgnih.gov

Does it act downstream by inhibiting GLI proteins, a mechanism employed by compounds like arsenic trioxide? wikipedia.org

Could it have a novel mechanism, such as interfering with the post-translational modification or trafficking of key pathway components? harvard.edu

Without such fundamental knowledge, further development and optimization would be significantly hindered.

Strategies for Improving Compound Potency, Selectivity, and Biological Stability

For any new inhibitor, achieving high potency and selectivity is paramount. High potency ensures efficacy at lower concentrations, minimizing potential off-target effects. Selectivity is crucial to avoid interacting with other important cellular signaling pathways, which can lead to toxicity. nih.gov

Strategies to enhance these properties often involve:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of the lead compound to identify which molecular features are critical for its activity.

Rational Drug Design: Utilizing computational modeling and X-ray crystallography to design modifications that improve binding affinity and selectivity for the target protein. nih.gov

Furthermore, the biological stability of a compound is a critical factor. A study on various methyl benzoate (B1203000) derivatives, though not the specific compound , highlighted that the in vivo stability and metabolism by enzymes like esterases are key determinants of a compound's lifecycle in the body. nih.gov Any new inhibitor would need to be evaluated for its metabolic stability to ensure it can reach its target in an active form.

Identification of Novel Biological Targets and Therapeutic Avenues Beyond Hedgehog Signaling

While the primary focus might be on Hedgehog signaling, it is conceivable that "Methyl 4-(methylsulfonylmethyl)benzoate" or any novel inhibitor could have effects on other biological pathways. This phenomenon, known as polypharmacology, can present both opportunities and challenges.

Identifying these off-target effects is crucial for a complete understanding of a drug's biological activity. It is possible that a compound could have therapeutic potential in other diseases. For instance, research has explored novel targets for conditions like basal cell carcinoma that are linked to, but distinct from, the core Hedgehog pathway. nih.gov A comprehensive screening of a new compound against a panel of kinases and other cellular targets would be a necessary step in its preclinical evaluation.

Translational Research Outlook and Potential for Future Academic Discoveries

The translational potential of any new Hedgehog inhibitor would depend on its efficacy and safety profile. The development of resistance to existing SMO inhibitors is a significant clinical challenge in the treatment of cancers like basal cell carcinoma. nih.gov Therefore, a new inhibitor with a different mechanism of action could be of great clinical interest.

Future academic discoveries would likely focus on:

Overcoming resistance mechanisms to current therapies.

Exploring the role of the Hedgehog pathway in a wider range of cancers and other diseases.

Developing combination therapies where a Hedgehog inhibitor is used alongside other anticancer agents.

Q & A

Basic Questions

Q. What are the common synthetic routes for Methyl 4-(methylsulfonylmethyl)benzoate, and what reaction conditions are critical for success?

- Methodology :

- Sulfonation/Chlorination : Introduce the methylsulfonylmethyl group via chlorination of a precursor (e.g., 4-(methylsulfanyl)benzoic acid) using FeCl₃ as a catalyst under controlled temperature (40–60°C) .

- Condensation Reactions : Utilize Na₂S₂O₅ in DMF to facilitate cyclocondensation, as demonstrated in the synthesis of structurally related methyl benzoate derivatives .

- Crystallization : Purify the product via slow evaporation in ethyl acetate, ensuring high-purity crystalline solids for characterization .

Q. How is the structure of this compound characterized experimentally?

- Methodology :

- Single-Crystal X-ray Diffraction : Determine bond lengths and angles with an R factor < 0.05 (e.g., R = 0.042 in related compounds) .

- Spectroscopy : Use ¹H NMR to confirm substituent positions (e.g., aromatic protons at δ 7.8–8.2 ppm) and HRMS for molecular ion validation .

- Software Tools : Refine crystallographic data using SHELXL (for small-molecule refinement) and visualize structures with ORTEP-3 .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and selectivity during sulfonation?

- Methodology :

- Catalyst Screening : Compare FeCl₃ with alternatives like AlCl₃ or ionic liquids to improve sulfonyl group incorporation .

- Solvent Effects : Test polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates and reduce side reactions .

- Kinetic Monitoring : Use in-situ FT-IR or HPLC to track reaction progress and adjust temperature/pH dynamically .

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns vs. crystallographic symmetry) be resolved?

- Methodology :

- Multi-Technique Validation : Cross-reference NMR data with X-ray results to confirm conformational differences in solution vs. solid state .

- Dynamic NMR Analysis : Perform variable-temperature ¹H NMR to detect hindered rotation or tautomerism affecting splitting patterns .

- Computational Modeling : Use density functional theory (DFT) to simulate spectra and assign ambiguous signals .

Q. What strategies are effective for incorporating this compound into bioactive molecules?

- Methodology :

- Piperazine Functionalization : Attach the benzoate core to piperazine derivatives via carbonyl coupling, as shown in anti-cancer quinoline hybrids .

- Biological Assay Design : Screen for enzyme inhibition (e.g., kinase assays) using derivatives with modified sulfonyl groups to assess structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.